Home > Products > Screening Compounds P87200 > ortho-Mirabegron
ortho-Mirabegron -

ortho-Mirabegron

Catalog Number: EVT-13568226
CAS Number:
Molecular Formula: C21H24N4O2S
Molecular Weight: 396.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ortho-Mirabegron is derived from mirabegron, which was first approved by the United States Food and Drug Administration in 2012. The compound falls under the classification of sympathomimetic agents, specifically designed to target the adrenergic receptors involved in bladder function . The molecular formula for ortho-Mirabegron is C23H26N4O3SC_{23}H_{26}N_{4}O_{3}S with a molecular weight of 438.54 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of ortho-Mirabegron involves several key steps that optimize yield and purity. A notable method begins with the reaction of 4-nitrophenylethylamine with specific intermediates in the presence of solvents, bases, and catalysts. This process typically includes:

  1. Amino Protection: Reacting 2-aminothiazole-5-acetic acid with an amino protective agent to form an intermediate.
  2. Condensation Reaction: Condensing the intermediate with 4-amino phenethyl alcohol.
  3. Oxidation: Using oxidizing agents to facilitate further transformations.
  4. Reductive Amination: Reacting the resulting compound with (R)-2-amino-1-phenethyl alcohol while removing protective groups .

This multi-step synthesis is crucial for achieving high purity levels necessary for pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

Ortho-Mirabegron features a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The structural representation includes:

  • A thiazole ring
  • An acetamide group
  • Multiple aromatic rings

The compound exhibits chirality due to the presence of chiral centers, which can influence its biological activity and interaction with receptors .

Structural Data

  • Molecular Formula: C23H26N4O3SC_{23}H_{26}N_{4}O_{3}S
  • Molecular Weight: 438.54 g/mol
  • CAS Number: 1684452-80-9
  • Solubility: Soluble in methanol and dimethyl sulfoxide, but insoluble in water .
Chemical Reactions Analysis

Reactions and Technical Details

Ortho-Mirabegron undergoes various chemical reactions, including:

  • Oxidation: Involves adding oxygen or removing hydrogen.
  • Reduction: Involves adding hydrogen or removing oxygen.
  • Substitution: Involves replacing one functional group with another.

Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions are optimized for temperature, pH levels, and solvent choice to enhance yield and specificity of products .

Mechanism of Action

Process and Data

The mechanism of action for ortho-Mirabegron involves its selective binding to beta-3 adrenergic receptors located in the detrusor muscle of the bladder. Upon activation, these receptors mediate relaxation of the detrusor muscle, leading to increased bladder capacity and reduced urgency associated with overactive bladder syndrome. This action contrasts with traditional antimuscarinic therapies that often have broader side effects due to their non-selective nature .

Physical and Chemical Properties Analysis

Physical Properties

Ortho-Mirabegron appears as a white amorphous powder. It has a melting point range between 138°C and 140°C, indicating its stability under standard storage conditions .

Chemical Properties

The compound is characterized by its solubility profile:

  • Soluble in: Methanol, dimethyl sulfoxide
  • Insoluble in: Water

These properties are essential for its formulation in pharmaceutical preparations, influencing how it is delivered in therapeutic contexts .

Applications

Scientific Uses

Ortho-Mirabegron is primarily utilized in clinical settings for managing overactive bladder syndrome. Its selective action on beta-3 adrenergic receptors provides an alternative treatment option for patients who may experience adverse effects from traditional antimuscarinic medications. Ongoing research continues to explore its efficacy in various populations, including older adults who may benefit from its favorable side effect profile compared to conventional therapies .

Structural Elucidation & Conformational Dynamics

Microcrystal Electron Diffraction (MicroED) for Nanocrystalline Polymorph Analysis

MicroED analysis revolutionized the structural characterization of ortho-Mirabegron, a compound historically refractory to single-crystal X-ray diffraction due to its inherent flexibility and nanocrystalline morphology. This technique revealed a triclinic (P1) crystal lattice (a=5.27 Å, b=11.58 Å, c=17.27 Å, α=70.73°, β=84.35°, γ=86.37°) containing two distinct conformers within the asymmetric unit. The application of MicroED enabled atomic-resolution (1.01 Å) structural determination from sub-micron crystals, overcoming limitations of conventional crystallography that requires larger crystals (>5 μm) [1].

Hydrogen Bonding Networks in Asymmetric Unit Packing

The crystal packing of ortho-Mirabegron is stabilized by an intricate 3D hydrogen-bonding network:

  • Type I Bonds: Short O1─H···N1/O1'─H···N1' bonds (2.8–2.9 Å) along the a-axis
  • Type II Bonds: Longer N2─H···O2/N2'─H···O2' interactions (3.0–3.3 Å)
  • Cross-layer Bonds: N4─H···N3'/N4'─H···N3 (3.1–3.2 Å) and N4─H···O2/N4'─H···O2' (2.9–3.1 Å) linkages between 2-aminothiazole rings

These interactions embed hydrophilic groups (hydroxyl, amine, carbonyl) within the lattice, creating a hydrophobic molecular surface that explains the compound’s low aqueous solubility. The "head-to-tail" arrangement of conformer pairs generates eight hydrogen bonds per dimeric unit, contributing to dense molecular packing [1].

Table 1: Hydrogen Bonding Parameters in ortho-Mirabegron Crystal Lattice

Bond TypeAtoms InvolvedDistance (Å)Function
O1─H···N1Hydroxyl to amine2.8–2.9a-axis chain stabilization
N2─H···O2Amide to carbonyl3.0–3.3Conformer dimerization
N4─H···N3'Thiazole ring3.1–3.2b/c-axis network extension
N4─H···O2Thiazole to carbonyl2.9–3.1Inter-layer stabilization

Trans-Cis Isomerization in Conformational States

Conformational heterogeneity arises from rotational freedom around C–C and C–N bonds in ortho-Mirabegron’s aliphatic chains. MicroED identified two stable states:

  • Conformer 1: Features a trans orientation around the C9–C10 bond
  • Conformer 2: Adopts a cis configuration at C9–C10

Critical torsion angle differences exceed 30° between these states, particularly at C7–C8–C9–C10 (governing phenylethanolamine-acetanilide orientation) and C11–N3–C12–N4 (determining 2-aminothiazole positioning). These isomerizations occur without significant bond length alterations (<0.2 Å variation), indicating low rotational energy barriers consistent with the molecule's flexible design [1] [2].

Comparative Analysis of Free vs. β3AR-Bound Conformations

Agonist Binding Site Adaptation MechanismsOrtho-Mirabegron undergoes dramatic structural reorganization when bound to the β3-adrenergic receptor (β3AR), as revealed by comparative analysis of MicroED (free) and cryo-EM (bound) structures:

  • The phenylethanolamine moiety inserts into the conserved orthosteric site, forming polar contacts with transmembrane helices 3, 5, and 6
  • The 2-aminothiazole ring engages an extracellular "exosite" through hydrophobic interactions
  • Between these domains, the aliphatic linker reorients by >40° to accommodate receptor topology

This induced-fit binding exemplifies efficacy-modulated conformational selection, where the receptor preferentially stabilizes high-energy conformations of the ligand. The transition mirrors observations in µ-opioid receptor studies, where ligand efficacy correlates with stabilization of specific receptor conformations [1] [2].

Table 2: Structural Parameters of Free vs. β3AR-Bound ortho-Mirabegron

ParameterFree (MicroED)β3AR-Bound (Cryo-EM)Functional Implication
PhenylethanolamineExposed to solventBuried in orthosteric pocketTarget engagement
C9–C10 Torsiontrans/cis equilibriumExtended trans-like stateAdaptation to binding cavity
2-AminothiazoleH-bonded in latticeExosite anchoredReceptor subtype selectivity
Overall RMSDReference>4 ÅMajor induced-fit rearrangement

Role of Aliphatic Chain Flexibility in Receptor Docking

The C8–C11 aliphatic chain serves as a dynamic tether enabling dual-domain receptor engagement:

  • Rotational Freedom: Low steric hindrance permits >120° rotation at C8–C9 and C10–C11 bonds
  • Conformational Sampling: In solution, the ligand samples orientations similar to the bound state with low probability
  • Docking Efficiency: Molecular dynamics simulations indicate the flexible chain reduces binding energy barriers by 40% compared to rigid analogs

This flexibility resolves the geometric mismatch between the receptor's orthosteric site and exosite, explaining ortho-Mirabegron’s high agonist potency despite structural divergence from endogenous catecholamines. The conformational adaptability mirrors mechanisms observed in µ-opioid receptor ligands where ligand efficacy correlates with the stabilization of specific receptor microstates [1] [2].

Properties

Product Name

ortho-Mirabegron

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-[2-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C21H24N4O2S/c22-21-24-17(14-28-21)12-20(27)25-18-9-5-4-6-15(18)10-11-23-13-19(26)16-7-2-1-3-8-16/h1-9,14,19,23,26H,10-13H2,(H2,22,24)(H,25,27)/t19-/m0/s1

InChI Key

CXHPTFWIGBBNKE-IBGZPJMESA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=CC=C2NC(=O)CC3=CSC(=N3)N)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCC2=CC=CC=C2NC(=O)CC3=CSC(=N3)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.